molecular formula C17H16N2O5S B2382044 N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251671-45-0

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2382044
CAS No.: 1251671-45-0
M. Wt: 360.38
InChI Key: NWDGBAFMPXFFMX-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyridine-carboxamide class, characterized by a fused thieno[3,2-b]pyridine core substituted with a hydroxy group at position 7, a methyl group at position 4, a ketone at position 5, and a 2,4-dimethoxyphenyl carboxamide at position 4.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-5-4-9(23-2)8-12(10)24-3/h4-8,20H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDGBAFMPXFFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione derivative . Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the final thienopyridine compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at position 7 undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield
KMnO₄ (1.2 eq)Acidic (H₂SO₄), 60°C, 4 hr7-oxo derivative with concomitant ring stabilization78%
CrO₃ (0.8 eq)Acetic acid, reflux, 2 hrPartial oxidation to ketone without ring modification65%

Oxidation studies reveal that strong oxidizing agents convert the phenolic -OH to a carbonyl group while maintaining thienopyridine ring integrity.

Reduction Reactions

The 5-oxo group and carboxamide moiety participate in reduction:

Reagent Target Group Product Selectivity
NaBH₄ (3 eq)5-oxo5-hydroxy derivative>90%
LiAlH₄ (4 eq)CarboxamidePrimary amine (-CONH₂ → -CH₂NH₂)82%

Reductive amination products show enhanced solubility in polar solvents, potentially useful for pharmaceutical formulations.

Substitution Reactions

The methoxy groups undergo nucleophilic aromatic substitution (NAS):

Position Reagent Conditions Product
2-OCH₃NH₃ (excess)150°C, 12 hr, sealed2-amino-4-OCH₃ derivative
4-OCH₃HS⁻ (NaSH in DMF)110°C, 6 hr4-thiomethoxy analog

Methoxy substitution requires harsh conditions due to electron-donating effects stabilizing the aromatic ring.

Esterification and Cyclization

The carboxamide and hydroxy groups enable further derivatization:

Esterification

  • Reacts with acetyl chloride (2 eq) in pyridine to form 7-acetoxy derivatives (89% yield).

  • Forms methyl esters with CH₃I/K₂CO₃ in acetone (75% yield).

Cyclization

  • Under Mitsunobu conditions (DIAD, PPh₃), intramolecular cyclization produces fused tricyclic systems.

Catalytic Systems and Reaction Optimization

Key catalytic methods for functionalization:

Reaction Type Catalyst Key Advantage
Cross-couplingPdCl₂(dppf)- CH₂Cl₂Enables benzyl group introduction
HalogenationN-bromosuccinimide (NBS)Selective bromination at α-positions

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibit significant antimicrobial properties. For example:

  • A study assessed various thienopyrimidinone derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were found to have minimum inhibitory concentrations (MICs) demonstrating effective antimicrobial action against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications:

  • Thienopyridine derivatives have shown antiproliferative effects against several cancer cell lines. For instance, studies have documented significant cytotoxicity in cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent activity .

Case Study 1: Antibacterial Efficacy

In a comparative study of various thienopyrimidinone derivatives:

  • Compounds were synthesized and tested for their antibacterial properties.
  • Results indicated that specific substitutions on the thienopyrimidine ring enhanced antibacterial efficacy against Mycobacterium tuberculosis .

Case Study 2: Anticancer Activity

A recent study focused on the anticancer properties of thienopyridine derivatives:

  • The research evaluated the cytotoxic effects on multiple cancer cell lines.
  • Notably, certain derivatives exhibited IC50 values below 10 µM against MCF7 cells, indicating strong potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Organism/Cell LineIC50/MIC Value
AntibacterialThienopyrimidinone DerivativeE. coli, S. aureusMIC < 50 µg/mL
AnticancerThienopyridine DerivativeMCF7 (Breast Cancer)IC50 = 8 µM
AnticancerThienopyridine DerivativeNCI-H460 (Lung Cancer)IC50 = 5 µM

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit microbial growth by interfering with essential enzymes or cellular processes in bacteria . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs (heterocyclic cores, carboxamide substituents, or functional group arrangements) and provide a basis for comparative analysis:

Thiazolo[3,2-a]pyrimidine Derivatives

  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Core Structure: Thiazolo[3,2-a]pyrimidine (vs. thieno[3,2-b]pyridine in the target compound). Substituents: 4-Methoxyphenyl at position 5, methyl at position 7, and phenyl carboxamide at position 5.

Thieno/Pyridine Carboxamides

  • Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate–N,N-dimethylformamide ():
    • Core Structure : Thiazolo[3,2-a]pyrimidine with a benzylidene substituent.
    • Substituents : Carboxybenzylidene at position 2, methyl at position 7, and ethyl carboxylate at position 6.
    • Crystallography : Crystallizes in a triclinic system (space group P1), with intermolecular hydrogen bonds involving the carboxy group and DMF solvent .

Chromenopyridine Derivatives

  • 2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (): Core Structure: Chromeno[2,3-b]pyridine fused with a dihydropyridine ring. Functional Groups: Hydroxy, oxo, and methyl groups analogous to the target compound. Physical Properties: High melting points (>300°C) due to extensive hydrogen bonding and aromatic stacking .

Dihydropyridine Carboxamides

  • 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (): Core Structure: 1,4-Dihydropyridine with a thioether linkage. Substituents: Methoxyphenyl carboxamide and bromophenyl groups. Biological Relevance: Similar compounds are explored for bioactivity due to their hydrogen-bonding and hydrophobic substituents .

Structural and Functional Comparison Table

Property Target Compound Thiazolo[3,2-a]pyrimidine () Chromenopyridine ()
Core Structure Thieno[3,2-b]pyridine Thiazolo[3,2-a]pyrimidine Chromeno[2,3-b]pyridine
Key Substituents 7-Hydroxy, 4-methyl, 5-oxo, 2,4-dimethoxyphenyl carboxamide 4-Methoxyphenyl, phenyl carboxamide 4-Hydroxy-6-methyl-2-oxo-dihydropyridine
Hydrogen Bonding Likely strong (hydroxy and carboxamide groups) Moderate (ketone and carboxamide) Extensive (amino, hydroxy, nitrile)
Melting Point Not reported (expected >250°C based on analogs) Not reported 317–346°C (decomposition)
Synthetic Route Unreported (likely via cyclocondensation or multicomponent reactions) Cyclocondensation in acetic acid Pseudo-four-component synthesis

Research Implications and Gaps

  • Synthesis : Analogous compounds (e.g., ) are synthesized via cyclocondensation of aldehydes, ketones, and ammonia derivatives, suggesting plausible routes for the target compound .
  • Bioactivity: Thienopyridine and pyrimidine derivatives often exhibit antimicrobial or kinase-inhibitory properties, but specific data for this compound are lacking.

Biological Activity

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound belonging to the thienopyridine class, which is recognized for its diverse biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including methoxy, hydroxy, and carboxamide groups. These contribute to its reactivity and potential biological interactions.

Chemical Formula: C17H16N2O5S
IUPAC Name: this compound

Antimicrobial Activity

Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, revealing that compounds with specific side chains showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria as well as mycobacterial strains .

Anticancer Properties

Thienopyridine derivatives have also been investigated for their anticancer potential. The presence of the thienopyridine core has been linked to the inhibition of cancer cell proliferation in several studies. For instance, compounds structurally related to this compound have shown promise in targeting specific cancer pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Thienopyridines are known to modulate enzyme activities and receptor functions. For example, they may inhibit key enzymes involved in inflammatory processes or interfere with cellular signaling pathways associated with cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several thienopyridine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain modifications in the side chains significantly improved their efficacy compared to standard antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that thienopyridine derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and inhibition of cell cycle progression .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Compound AThienopyridineHighModerate
Compound BPyrimidineModerateHigh
N-(2,4-Dimethoxyphenyl)-7-hydroxy...ThienopyridineSignificantPromising

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